molecular formula C21H26F6N3O3P B13405276 4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate CAS No. 79637-86-8

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate

Cat. No.: B13405276
CAS No.: 79637-86-8
M. Wt: 513.4 g/mol
InChI Key: QEQVNLOQDUJAAE-UHFFFAOYSA-O
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Description

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate (CAS: 85567-16-4; EC: 287-728-4) is a diazonium salt characterized by a benzoylamino substituent at the 4-position and dibutoxy groups at the 2- and 5-positions of the benzene ring. The hexafluorophosphate (PF₆⁻) counterion enhances its stability, making it suitable for applications in organic synthesis and industrial dye chemistry . This compound is commercially available as a specialized reagent, as noted by Shanghai Yeast Biotech Co., Ltd., which lists it among novel diazonium salts for photoresist and dye synthesis .

Properties

CAS No.

79637-86-8

Molecular Formula

C21H26F6N3O3P

Molecular Weight

513.4 g/mol

IUPAC Name

4-benzamido-2,5-dibutoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C21H25N3O3.F6P/c1-3-5-12-26-19-15-18(24-22)20(27-13-6-4-2)14-17(19)23-21(25)16-10-8-7-9-11-16;1-7(2,3,4,5)6/h7-11,14-15H,3-6,12-13H2,1-2H3;/q;-1/p+1

InChI Key

QEQVNLOQDUJAAE-UHFFFAOYSA-O

Canonical SMILES

CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate typically involves the diazotization of an aromatic amine. The process begins with the preparation of 4-(benzoylamino)-2,5-dibutoxyaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.

Industrial Production Methods

In an industrial setting, the production of diazonium salts like 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk associated with handling diazonium salts, which can be unstable and potentially explosive.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through nucleophilic substitution reactions.

    Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium iodide, sodium hydroxide, or copper(I) cyanide are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the coupling process.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo compounds are the primary products, which are characterized by the presence of a -N=N- linkage.

    Reduction Reactions: The major product is the corresponding aromatic amine.

Scientific Research Applications

4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules with fluorescent or affinity tags.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation reactions, the diazonium compound selectively reacts with tyrosine residues in proteins, forming stable covalent bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Diazonium salts with similar frameworks differ in substituents, counterions, and alkoxy chain lengths, leading to variations in stability, solubility, and reactivity. Below is a detailed comparison:

Substituent Variations

Benzoylamino vs. Morpholino Groups
  • Target Compound: The 4-position benzoylamino group (–NHCOC₆H₅) introduces aromatic hydrophobicity, enhancing solubility in non-polar solvents .
  • Analogues: 2,5-Dibutoxy-4-(morpholino)benzenediazonium hexafluorophosphate (CAS: 68015-88-3): Replaces benzoylamino with a morpholino group (N-heterocyclic), improving water solubility and thermal stability due to hydrogen bonding . 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate (CAS: 41333-49-7): Shorter methoxy chains reduce steric hindrance, accelerating diazo coupling reactions .
Thioether vs. Alkoxy Substituents
  • 2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate (CAS: 38686-70-3): The p-tolylthio (–SC₆H₄CH₃) group at the 4-position increases electron density, lowering decomposition rates compared to alkoxy-substituted analogues .

Alkoxy Chain Length and Position

Compound Name Substituents (Position) Alkoxy Chain Length Molecular Weight Key Properties
Target Compound 4-Benzoylamino, 2,5-OBu Butoxy (C₄H₉O) ~580 g/mol High organic solubility, moderate stability
4-[Bis(phenylmethyl)amino]-3-ethoxy Analogue 4-Bis(phenylmethyl)amino, 3-OEt Ethoxy (C₂H₅O) ~550 g/mol Lower thermal stability due to bulky amino group
2,5-Diethoxy-4-(p-tolylthio) 4-p-Tolylthio, 2,5-OEt Ethoxy (C₂H₅O) ~460 g/mol Enhanced electron density, slower decomposition

Counterion Effects

All compared compounds use hexafluorophosphate (PF₆⁻) as the counterion, which minimizes ion pairing and improves solubility in aprotic solvents compared to tetrafluoroborate (BF₄⁻) analogues .

Stability and Reactivity

  • The target compound’s butoxy chains provide steric shielding, reducing unintended hydrolysis compared to methoxy or ethoxy analogues .
  • Morpholino-substituted derivatives (e.g., CAS 68015-88-3) exhibit superior thermal stability (decomposition >120°C) due to rigid N-heterocyclic structures .

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